N-Methylmethacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)5(7)6-3/h1H2,2-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKDPJRCBCBQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28554-25-8 | |

| Record name | 2-Propenamide, N,2-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28554-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30192124 | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3887-02-3 | |

| Record name | Methylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9129974J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of N-Methylmethacrylamide

An In-depth Technical Guide to the Physicochemical Properties of N-Methylmethacrylamide

Introduction

This compound (CAS No. 3887-02-3; NMMA) is a functional monomer of significant interest in polymer science and materials engineering. Possessing both a reactive vinyl group amenable to free-radical polymerization and a secondary amide group, its molecular architecture allows for the synthesis of polymers with tailored properties. Unlike its counterparts, such as methacrylamide or N-methylolacrylamide, NMMA's unique combination of an N-methyl and an alpha-methyl group imparts specific characteristics to the resulting polymers, including modified hydrophilicity, thermal stability, and solution behavior.

This technical guide provides a comprehensive overview of the core . Designed for researchers, polymer chemists, and formulation scientists, this document moves beyond a simple recitation of data points. It offers insights into the causal relationships between molecular structure and physical properties, provides validated experimental frameworks for property determination, and serves as a foundational resource for the application of NMMA in advanced material design.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the cornerstone of all physicochemical analysis.

The structure of NMMA features a secondary amide, which is crucial for its polarity and hydrogen bonding capabilities, albeit with the nitrogen atom being substituted with a methyl group, which sterically influences these interactions. The molecule also contains a vinyl group activated by the adjacent carbonyl, making it highly susceptible to polymerization.

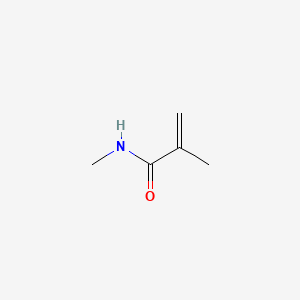

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical state and thermodynamic properties of NMMA dictate its handling, storage, and reaction conditions. It is essential to distinguish NMMA, a liquid at ambient temperature, from its solid analogs like N-methylacrylamide to avoid confusion in handling and application.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 99.13 g/mol | [1][5][7] |

| Appearance | Colorless to light yellow clear liquid | [8] |

| Boiling Point | 219.2°C @ 760 mmHg 88°C @ 3.5 mmHg | [3][4][5] [6] |

| Density | 0.885 g/cm³ | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.421 - 1.476 | [3][5][6] |

| Vapor Pressure | 0.121 mmHg @ 25°C | [3][4] |

| Flash Point | 113.7°C | [3][4][5] |

| LogP (n-octanol/water) | 0.699 | [5] |

| Enthalpy of Vaporization | 60.9 kJ/mol @ 370 K | [7][9] |

Causality and Interpretation

-

Physical State: As a liquid at room temperature, NMMA is readily miscible with other liquid monomers and solvents, simplifying its use in solution polymerization. Its relatively low volatility, as indicated by the vapor pressure and high boiling point, contributes to safer handling compared to more volatile monomers.

-

Boiling Point & Thermal Stability: The high atmospheric boiling point of 219.2°C suggests strong intermolecular forces, primarily dipole-dipole interactions from the polar amide group.[3][4][5] This value also indicates good thermal stability, allowing for polymerization reactions to be conducted at elevated temperatures with minimal monomer loss. However, like most acrylamides, prolonged heating can lead to unintended polymerization or degradation.

-

Density & Refractive Index: These classical properties are crucial for quality control, confirming the purity and identity of the substance during manufacturing and research.

Solubility and Partitioning Behavior

The solubility of a monomer is a critical parameter that governs its utility in different polymerization techniques (e.g., emulsion, solution, suspension) and the properties of the resulting polymers.

Solubility Profile

While extensive quantitative data is not publicly available, an expert assessment based on the molecular structure of this compound allows for a reliable prediction of its solubility behavior. The molecule contains a polar secondary amide group capable of acting as a hydrogen bond acceptor. This feature strongly suggests that NMMA is:

-

Soluble in Water: The amide functionality promotes miscibility with water and other polar protic solvents. This is consistent with the high water solubility observed for structurally similar compounds like N-methylol methacrylamide (600 g/L).[8]

-

Soluble in Polar Organic Solvents: Expected to be readily soluble in alcohols (methanol, ethanol), ketones (acetone), and other polar solvents.

n-Octanol/Water Partition Coefficient (LogP)

The LogP value is a quantitative measure of a compound's lipophilicity and is essential for predicting its partitioning behavior in multiphase systems, its environmental fate, and its interaction with biological membranes.

For NMMA, the reported LogP is 0.699 .[5] This positive, sub-1.0 value signifies a balanced hydrophilic-lipophilic character. It indicates a slight preference for the lipid (octanol) phase over the aqueous phase but confirms significant solubility in both. This balanced character is highly advantageous, making NMMA a versatile monomer for applications requiring interfacial activity or compatibility with both aqueous and organic phases.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (=CH₂), the alpha-methyl protons (-C(CH₃)=), the N-methyl protons (-NH(CH₃)), and the amide proton (-NH). The distinct chemical shifts of these groups allow for straightforward structural confirmation.

-

¹³C NMR: The carbon spectrum will display unique resonances for the carbonyl carbon (C=O), the vinyl carbons (C=C), and the two distinct methyl carbons, providing further structural validation.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong, characteristic absorption bands. Key expected peaks include the C=O stretch of the secondary amide (around 1650-1680 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and peaks associated with the C=C vinyl group.[1]

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to its molecular weight (99.13 g/mol ), along with a predictable fragmentation pattern that can be used for identification in complex mixtures.[1][2]

Safety and Handling

From a safety perspective, this compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Handling Precautions: Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: The monomer is typically stabilized with an inhibitor (e.g., hydroquinone methyl ether) to prevent spontaneous polymerization. It should be stored in a cool, dark place, away from heat, light, and initiators of polymerization.

Experimental Protocol: LogP Determination by OECD 107

To ensure data integrity and reproducibility, the determination of the n-octanol/water partition coefficient should follow a standardized, self-validating protocol. The OECD Test Guideline 107, "Shake Flask Method," is the authoritative standard for this measurement.[5][10][11]

Principle

The method determines the ratio of a chemical's concentration in the n-octanol and water phases of a two-phase system after they have reached equilibrium. The partition coefficient (P_ow) is the ratio of the concentration in the octanol phase (C_o) to the concentration in the aqueous phase (C_w).[11]

Workflow Diagram

Caption: Experimental workflow for LogP determination via OECD Guideline 107.

Step-by-Step Methodology

-

Preparation of Materials:

-

Use analytical grade n-octanol and purified water (e.g., HPLC grade).

-

Pre-saturate the n-octanol by shaking it with water, and the water by shaking it with n-octanol. Allow the phases to separate and use the saturated solvents for the experiment. This is a critical step to prevent volume changes during the test.

-

-

Test Substance Preparation:

-

Prepare a stock solution of this compound in pre-saturated n-octanol at a concentration that will be detectable in both phases after partitioning.

-

-

Test Procedure:

-

Perform the test in triplicate, using different phase volume ratios for each replicate (e.g., 2:1, 1:1, 1:2 octanol:water). Prepare each replicate in duplicate.[3][10]

-

In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a known volume of pre-saturated n-octanol, pre-saturated water, and an aliquot of the stock solution.

-

Securely cap the vessels and place them in a mechanical shaker. Agitate the vessels at a constant temperature (20-25°C) for a sufficient time to reach equilibrium.[1][10] A preliminary test can determine the necessary time.

-

-

Phase Separation:

-

Analysis:

-

Carefully withdraw a precise aliquot from each phase for analysis.

-

Determine the concentration of this compound in each aliquot using a pre-validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

-

Calculation and Validation:

-

Calculate the partition coefficient (P_ow) for each vessel as the ratio of the concentration in n-octanol to the concentration in water.

-

Convert each P_ow value to LogP.

-

The final result is the average of the LogP values obtained from all six test vessels. The values should fall within a range of ± 0.3 log units for the test to be considered valid.[10]

-

Perform a mass balance calculation to ensure the total amount of NMMA recovered from both phases is within 90-110% of the amount initially added.

-

Conclusion

This compound is a versatile liquid monomer with a well-balanced physicochemical profile. Its moderate polarity, conferred by the N-methylated amide group, results in significant solubility in both aqueous and organic media, as quantified by a LogP of 0.699. This, combined with its high boiling point and defined reactivity, makes it a valuable building block for a wide range of polymers. A thorough understanding and precise measurement of its properties, guided by authoritative protocols such as OECD 107, are essential for harnessing its full potential in the development of novel materials for advanced applications.

References

-

N-METHYLOLACRYLAMIDE. atamankimya.com.[Link]

-

This compound | C5H9NO | CID 77495. PubChem, National Institutes of Health.[Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.[Link]

-

N-METHYLOL ACRYLAMIDE. Ataman Kimya.[Link]

-

Partition coefficient octanol/water. Pesticide Registration Toolkit.[Link]

-

N-Methylolacrylamide - Some Industrial Chemicals. NCBI Bookshelf.[Link]

-

N-Methyl methacrylamide. NIST WebBook.[Link]

-

N-Methylolacrylamide | C4H7NO2 | CID 13543. PubChem, National Institutes of Health.[Link]

-

This compound | C5H9NO | CID 77495. PubChem, National Institutes of Health.[Link]

-

N-Methyl methacrylamide. NIST WebBook, National Institute of Standards and Technology.[Link]

Sources

- 1. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 2. This compound | C5H9NO | CID 77495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. N-Methyl methacrylamide | 3887-02-3 [chemnet.com]

- 5. oecd.org [oecd.org]

- 6. Page loading... [guidechem.com]

- 7. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. N-METHYLOL METHACRYLAMIDE | 923-02-4 [chemicalbook.com]

- 9. N-Methyl methacrylamide [webbook.nist.gov]

- 10. oecd.org [oecd.org]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

N-Methylmethacrylamide: A Comprehensive Technical Guide for Advanced Polymer Synthesis

This guide provides an in-depth exploration of N-Methylmethacrylamide (NMMA), a versatile monomer increasingly recognized for its utility in the synthesis of advanced functional polymers. Tailored for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical data, mechanistic insights, and practical methodologies to facilitate its application in cutting-edge research. We will delve into the monomer's fundamental properties, synthesis, and polymerization behavior, with a particular focus on its role in creating "smart" polymers for biomedical applications.

Core Molecular and Physical Properties

This compound, systematically named N,2-dimethylprop-2-enamide, is a bifunctional monomer featuring a reactive vinyl group amenable to polymerization and a secondary amide group that influences the physicochemical properties of the resulting polymer.

Chemical Identity

The fundamental identifiers for this compound are crucial for procurement, regulatory compliance, and analytical identification.

| Identifier | Value | Source |

| CAS Number | 3887-02-3 | [1] |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [1] |

| Synonyms | N,2-Dimethylpropenamide, N-Methyl Methacrylamide | [3] |

Physicochemical Data

The physical properties of NMMA are essential for its handling, storage, and use in polymerization reactions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 88 °C at 3.5 mmHg | [3] |

| Density | 0.97 g/cm³ | [3] |

| Refractive Index | 1.4720 - 1.4760 | [3] |

| Flash Point | 113.7 °C | |

| Storage Temperature | 0-10 °C, often stabilized with hydroquinone (HQ) | [3] |

Synthesis of this compound Monomer

The most common and direct laboratory-scale synthesis of this compound involves the acylation of methylamine with methacryloyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Causality: The choice of methacryloyl chloride as the acylating agent is due to its high reactivity, which ensures an efficient reaction with the nucleophilic methylamine. An inert solvent is used to control the reaction rate and dissipate the heat generated from this exothermic process. The tertiary amine base, such as triethylamine, is selected because it is non-nucleophilic and effectively scavenges the HCl generated, preventing the protonation of the methylamine reactant and driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methylamine (1.0 eq) and triethylamine (1.1 eq) dissolved in dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Reaction: Methacryloyl chloride (1.05 eq) dissolved in DCM is added dropwise to the stirred solution over 1 hour, maintaining the temperature below 5 °C.

-

Quenching: After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours.

-

Workup: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Polymerization of this compound

NMMA readily undergoes free-radical polymerization, making it suitable for incorporation into a wide range of copolymers. Its structure allows for the creation of polymers with tailored properties, particularly in the realm of thermoresponsive materials. For advanced applications requiring precise control over molecular weight and architecture, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice.

The Role of N- and α-Methyl Groups

The structure of NMMA is distinct from both N-isopropylacrylamide (NIPAM), the archetypal thermoresponsive monomer, and N,N-dimethylacrylamide (DMAA).

-

α-Methyl Group: Similar to methyl methacrylate, the α-methyl group imparts steric hindrance. This hindrance can affect polymerization kinetics and increases the glass transition temperature (Tg) and thermal stability of the resulting polymer compared to its acrylate counterparts.

-

N-Methyl Group: This group, in conjunction with the amide proton, modulates the hydrogen bonding capacity of the polymer. It makes the amide less hydrophilic than a primary amide but more capable of hydrogen bonding than a tertiary amide like in PDMAA. This fine-tuning of hydrophilic/hydrophobic balance is key to designing polymers with a specific Lower Critical Solution Temperature (LCST).

Caption: Influence of NMMA's methyl groups on polymer properties.

Experimental Protocol: RAFT Polymerization

This protocol describes a general procedure for synthesizing a well-defined copolymer of NMMA and a hydrophilic comonomer, such as N,N-dimethylacrylamide (DMAA), for potential drug delivery applications.

Causality in Protocol Design:

-

RAFT Agent: A trithiocarbonate or dithiobenzoate RAFT agent is chosen for its effectiveness in controlling the polymerization of acrylamide-type monomers.

-

Initiator: AIBN is a standard thermal initiator with a predictable decomposition rate at the chosen reaction temperature. The initiator-to-RAFT agent ratio is kept low to ensure that most chains are initiated from the RAFT agent, leading to a low polydispersity index (PDI).

-

Solvent: A polar aprotic solvent like 1,4-dioxane or DMF is used to solubilize all components and does not interfere with the radical polymerization process.

-

Degassing: The removal of oxygen via freeze-pump-thaw cycles is critical, as oxygen is a radical scavenger that would inhibit or terminate the polymerization. Materials:

-

This compound (NMMA), inhibitor removed

-

N,N-dimethylacrylamide (DMAA), inhibitor removed

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (Initiator)

-

1,4-Dioxane (Anhydrous)

Procedure:

-

Stock Solution: Prepare a stock solution of AIBN in 1,4-dioxane (e.g., 2 mg/mL).

-

Reaction Setup: In a Schlenk flask, combine NMMA (e.g., 5 mmol, 495.7 mg), DMAA (e.g., 5 mmol, 495.7 mg), and CPAD (e.g., 0.1 mmol, 27.9 mg).

-

Solvent Addition: Add 10 mL of 1,4-dioxane and the required volume of the AIBN stock solution (e.g., for a [CPAD]:[AIBN] ratio of 5:1, add 0.02 mmol or 1.64 mg of AIBN).

-

Degassing: Subject the sealed flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6-24 hours).

-

Termination & Isolation: Terminate the reaction by exposing the mixture to air and cooling it in an ice bath. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.

-

Purification: Collect the polymer by filtration or centrifugation, re-dissolve it in a minimal amount of a suitable solvent (e.g., acetone), and re-precipitate. Repeat this process twice.

-

Drying: Dry the final polymer product in a vacuum oven at 40 °C overnight.

Characterization and Applications

Polymers incorporating NMMA are characterized by standard techniques to determine their structure, molecular weight, and functional properties.

Analytical Characterization

-

¹H NMR Spectroscopy: Used to confirm the incorporation of the NMMA monomer into the polymer backbone and to determine copolymer composition. Key signals for poly(NMMA) would include the N-methyl protons and the backbone methyl and methylene protons.

-

Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, Mw/Mn). A PDI close to 1.1 is indicative of a well-controlled RAFT polymerization.

-

Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), providing insight into the polymer's thermal properties and chain flexibility.

-

UV-Vis Spectroscopy: Can be used to determine the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers by measuring the change in transmittance of an aqueous polymer solution as a function of temperature.

Applications in Drug Development and Biomaterials

The unique properties of NMMA-containing polymers make them highly suitable for biomedical applications.

-

Thermoresponsive Hydrogels: Copolymers of NMMA with other hydrophilic monomers can form hydrogels that exhibit a volume phase transition at a specific temperature. This property is exploited for on-demand drug delivery, where a drug-loaded hydrogel collapses and releases its payload in response to a local temperature increase (e.g., at a tumor site).

-

Biocompatible Coatings: The hydrophilic and hydrogen-bonding nature of poly(NMMA) can be used to create coatings for medical devices that resist protein fouling and improve biocompatibility.

-

Tuning LCST: NMMA is an effective comonomer for tuning the LCST of other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). Incorporating NMMA can precisely adjust the transition temperature to be near physiological temperature (37 °C) for in vivo applications.

Safety and Handling

This compound is classified as an irritant and requires careful handling to ensure laboratory safety.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from sources of ignition, often with a polymerization inhibitor.

-

References

-

LookChem. (n.d.). Cas 3887-02-3, N-METHYL METHACRYLAMIDE. Retrieved from [Link]

-

NIST. (n.d.). N-Methyl methacrylamide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

The Solubility of N-Methylmethacrylamide in Organic Solvents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Application and Discovery

N-Methylmethacrylamide (NMMA) is a versatile monomer increasingly utilized in the synthesis of advanced polymers for a range of applications, from biomedical hydrogels for drug delivery to specialty resins and coatings.[1] The precise control over polymerization kinetics, polymer architecture, and final material properties is paramount. Central to this control is a thorough understanding of the monomer's solubility characteristics in various organic solvents. The choice of solvent not only dictates the homogeneity of the reaction mixture but also influences chain conformation, reactivity, and ultimately, the performance of the resulting polymer.

This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a simple tabulation of data. It aims to provide a foundational understanding of the principles governing the solubility of this compound, offer qualitative and, where available, inferred quantitative solubility insights, and present a robust experimental framework for determining solubility in your own laboratory setting. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for optimizing your experimental design and accelerating innovation.

Physicochemical Profile of this compound

A foundational understanding of this compound's molecular structure and inherent properties is the first step in predicting and interpreting its solubility behavior.

Molecular Structure:

This compound (C₅H₉NO) is a methacrylamide derivative characterized by a vinyl group, an amide linkage, and a methyl group attached to the nitrogen atom.[2][3]

Figure 1: Chemical Structure of this compound (NMMA)

Key Physicochemical Properties:

A summary of essential physical and chemical properties of NMMA is presented in Table 1. These parameters are crucial for handling, storage, and for theoretical solubility considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | [2][3] |

| Molecular Weight | 99.13 g/mol | [2][3] |

| Boiling Point | 219.2 °C at 760 mmHg | [4] |

| Density | 0.885 g/cm³ | [4] |

| Flash Point | 113.7 °C | [4] |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The solubility of NMMA in a given organic solvent is governed by a delicate interplay of intermolecular forces, including London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The NMMA molecule possesses both polar and non-polar characteristics. The amide group, with its carbonyl oxygen and the N-H bond, is a significant contributor to its polarity and its ability to act as both a hydrogen bond donor and acceptor. The vinyl and methyl groups, on the other hand, introduce non-polar character.

Figure 2: Intermolecular forces governing the solubility of NMMA.

A solvent's ability to dissolve NMMA is therefore dependent on its own polarity and hydrogen bonding capabilities. Solvents that can effectively interact with the polar amide group of NMMA are more likely to be good solvents.

Solubility Profile of this compound

Qualitative Solubility Observations:

Based on the solubility of related methacrylamides and acrylamides, the following qualitative solubility profile for NMMA can be inferred:

-

High Solubility: Expected in polar protic solvents such as methanol and ethanol , and polar aprotic solvents like dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetone . These solvents can effectively engage in hydrogen bonding and/or strong dipole-dipole interactions with the amide group of NMMA.[5]

-

Moderate to Good Solubility: Likely in other polar solvents such as tetrahydrofuran (THF) and ethyl acetate .[5]

-

Limited to Low Solubility: Expected in non-polar solvents like hexane , toluene , and chloroform , as the non-polar interactions would be insufficient to overcome the strong intermolecular forces between the NMMA molecules.[5]

Inferred Quantitative Solubility Data:

For the structurally similar compound N-methylolacrylamide, quantitative solubility data in some alcohols has been reported. While not directly applicable to NMMA, it provides a useful point of reference.

Table 2: Solubility of N-methylolacrylamide in Select Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Methanol | 30 | 149 | [5] |

| 90% Ethanol | 30 | 116 | [5] |

| Isopropanol | 30 | 53 | [5] |

| n-Butanol | 30 | 42 | [5] |

It is reasonable to expect that this compound will exhibit a similar trend, with higher solubility in lower-molecular-weight alcohols.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and application-specific solubility data, experimental determination is indispensable. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in an organic solvent of interest. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Figure 3: Experimental workflow for determining NMMA solubility.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The exact mass is not critical, but it must be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Add a precisely known volume of the organic solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Phase Separation:

-

After equilibration, transfer the vial to a centrifuge.

-

Centrifuge the solution at a moderate speed until all undissolved solid has formed a compact pellet at the bottom of the vial.

-

-

Aliquot Collection:

-

Carefully and without disturbing the solid pellet, withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

-

Solvent Evaporation:

-

Transfer the aliquot to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent completely. This can be achieved by gentle heating in a drying oven (ensure the temperature is well below the boiling point of NMMA to prevent loss of the solute) or, preferably, under reduced pressure in a vacuum desiccator.

-

-

Gravimetric Analysis:

-

Once the solvent is fully evaporated and the vial has returned to room temperature, accurately weigh the vial containing the dried this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved NMMA by subtracting the initial weight of the empty vial from the final weight.

-

Determine the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of dissolved NMMA (g) / Volume of aliquot (mL)) x 100

-

Causality and Self-Validation:

-

Why excess solute? The presence of undissolved solid at equilibrium is the visual confirmation that the solution is saturated, a critical prerequisite for accurate solubility measurement.[6]

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible results.

-

Why centrifugation? This step ensures a clean separation of the liquid and solid phases, preventing the transfer of undissolved particles which would lead to an overestimation of solubility.

-

Why gravimetric analysis? This is a direct and robust method for quantifying the amount of dissolved solute, requiring only a calibrated analytical balance.

Applications in Drug Development and Research

The solubility of this compound is a critical parameter in its application in the pharmaceutical and research fields, particularly in the development of drug delivery systems. Polymers and copolymers of NMMA are explored for the creation of hydrogels and nanoparticles for controlled release of therapeutic agents. A thorough understanding of NMMA's solubility allows for:

-

Optimal Solvent Selection for Polymerization: Ensuring a homogeneous reaction medium for consistent polymer chain growth and predictable molecular weight distributions.

-

Control over Polymer Architecture: The solvent can influence the conformation of the growing polymer chains, impacting the final material's properties.

-

Formulation of Drug-Monomer Solutions: For encapsulation or conjugation of drugs, understanding the mutual solubility of the monomer and the active pharmaceutical ingredient (API) in a given solvent is essential.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound in a wide array of organic solvents remains an area for further investigation, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By leveraging the theoretical principles of solubility, drawing inferences from structurally related compounds, and employing the detailed experimental protocol provided, researchers, scientists, and drug development professionals can make informed decisions in their work. The ability to precisely determine the solubility of NMMA is not merely an academic exercise but a foundational step in the rational design and optimization of advanced materials for a multitude of applications.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

NIST. (n.d.). N-Methyl methacrylamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-METHYLOL ACRYLAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylolacrylamide. Retrieved from [Link]

-

Academia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Science and Education Publishing. (2014). The Determination of the Solubility Parameter (δ) and the Mark-Houwink Constants (K & α) of Food Grade Polyvinyl Acetate. Retrieved from [Link]

-

MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

Kinam Park. (n.d.). SOLUBILITY OF POLYMERS. Retrieved from [Link]

-

ResearchGate. (2018). Copolymerization of N-[3-dialkylaminopropyl]methacrylamides with acrylic amides and esters in organic solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

ResearchGate. (2017). Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (2009). Liquid-liquid equilibrium data of poly(N-ethyl-N-methylacrylamide) in water and 2-methyl-1-propanol. Retrieved from [Link]

Sources

N-Methylmethacrylamide monomer synthesis from methacrylic anhydride.

An In-Depth Technical Guide to the Synthesis of N-Methylmethacrylamide from Methacrylic Anhydride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (NMMA) is a functional monomer utilized in the synthesis of advanced polymers with tailored properties such as enhanced hydrophilicity, thermal stability, and specific reactivity.[1] Its applications span from biomedical hydrogels to specialty coatings and resins. This guide provides a comprehensive overview of the synthesis of this compound via the amidation of methacrylic anhydride with methylamine. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical parameters for process optimization, and outline essential safety protocols. This document is intended for researchers and chemical development professionals seeking a robust and reproducible method for NMMA synthesis.

Foundational Principles: The Chemistry of Amidation

The synthesis of this compound from methacrylic anhydride is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of a primary amine (methylamine) on one of the electrophilic carbonyl carbons of the anhydride.

Reaction Mechanism

The reaction can be dissected into three primary steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking a carbonyl carbon of methacrylic anhydride. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.[2][3]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C-O bond of the anhydride cleaves, expelling a methacrylate anion, which is a relatively stable leaving group due to resonance stabilization.

-

Proton Transfer: The positively charged ammonium ion intermediate is deprotonated, typically by the methacrylate anion or another molecule of methylamine, to yield the final, neutral this compound product and methacrylic acid as a byproduct.

This mechanism is highly efficient and forms the basis for a high-yield synthesis, provided the reaction conditions are carefully controlled.

Experimental Protocol: A Validated Approach

This section details a laboratory-scale procedure for the synthesis of this compound, derived from established industrial practices.[4] The core principle is the controlled addition of methylamine to cooled methacrylic anhydride to manage the reaction's strong exothermicity.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Methacrylic Anhydride | ≥94% purity, stabilized | Acylating agent |

| Methylamine (gas) | Anhydrous | Nucleophile |

| Polymerization Inhibitor | e.g., 2,4-dimethyl-6-tert-butylphenol | Prevents premature polymerization |

| Reaction Vessel | Jacketed glass reactor or 3-neck flask | Controlled reaction environment |

| Stirring Mechanism | Overhead mechanical stirrer | Ensures homogeneity |

| Cooling System | Chiller or ice/acetone bath | Temperature control |

| Addition Funnel/Gas Inlet | For controlled addition of methylamine | Controlled reagent delivery |

| Thermocouple | Pt-100 or similar | Accurate temperature monitoring |

Step-by-Step Synthesis Procedure

-

Inhibitor Addition : If not already present in the anhydride, add a polymerization inhibitor (e.g., 2000 ppm of 2,4-dimethyl-6-tert-butylphenol) to the methacrylic anhydride.[4] This is a critical step to prevent spontaneous polymerization, which can be triggered by the heat of the reaction.

-

Reactor Setup : Charge the reaction vessel with the stabilized methacrylic anhydride.

-

Inert Atmosphere : Purge the reactor with an inert gas like nitrogen or argon.

-

Cooling : Begin stirring and cool the methacrylic anhydride to below 10°C using an external cooling bath.[4] The reaction is highly exothermic, and maintaining a low temperature is paramount to prevent runaway reactions and minimize side product formation, such as Michael addition.[4]

-

Methylamine Addition : Slowly introduce gaseous or condensed liquid methylamine below the surface of the stirred anhydride. The addition must be carefully metered to ensure the reaction temperature does not exceed 10-15°C.[4] A slight mist may form during this process.[4]

-

Stoichiometry Control : The optimal stoichiometry of anhydride to amine is precisely 1:1.[4] Using excess methylamine can lead to the formation of unstable salts that complicate vacuum distillation during purification and can trigger uncontrolled polymerization.[4]

-

Reaction Completion : After the full stoichiometric amount of methylamine has been added (typically over 2-4 hours), continue stirring the mixture for an additional 1-2 hours while allowing it to slowly warm to room temperature.[4]

-

Workup & Purification : The primary byproduct is methacrylic acid. Due to the high water solubility of this compound, purification via aqueous extraction is inefficient and leads to significant product loss.[4] The preferred method for obtaining high-purity NMMA is vacuum distillation. The crude reaction mixture can be distilled under reduced pressure to separate the lower-boiling NMMA from the higher-boiling methacrylic acid and any inhibitor.

Process Control and Optimization

Achieving a high yield and purity of this compound hinges on meticulous control over several reaction parameters.

| Parameter | Optimal Range | Rationale for Control |

| Temperature | < 15°C during addition | The reaction is strongly exothermic.[4] Poor temperature control leads to side reactions (Michael addition) and potential for runaway polymerization. |

| Stoichiometry | 1:1 (Anhydride:Amine) | An excess of amine (<1:2) leads to unstable salt formation, which decomposes during workup, preventing stable vacuum distillation and causing product polymerization.[4] |

| Water Content | Anhydrous conditions | The presence of water is detrimental. NMMA is fully miscible with water, making separation by extraction extremely difficult and inefficient.[4] |

| Inhibitor | Required | Methacrylates are prone to free-radical polymerization, especially when heated during distillation. An inhibitor is essential for product stability. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[5]

-

¹H NMR Spectroscopy : Will show characteristic peaks for the vinyl protons, the N-methyl group, and the C-methyl group.

-

¹³C NMR Spectroscopy : Confirms the presence of the carbonyl carbon, vinyl carbons, and methyl carbons.[6]

-

Infrared (IR) Spectroscopy : A strong absorption band around 1660 cm⁻¹ corresponds to the amide C=O stretch, and a band around 1630 cm⁻¹ corresponds to the C=C vinyl stretch.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used to assess purity and confirm the molecular weight (99.13 g/mol ).[6]

Critical Safety Considerations

Both reactants and the product require careful handling in a controlled laboratory environment, specifically within a chemical fume hood.[7][8]

-

Methacrylic Anhydride : This substance is corrosive, a lachrymator, and combustible. It reacts exothermically with water.[9] Full personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat, is mandatory.[7][10][11]

-

Methylamine : This is a flammable, toxic gas. It should be handled in a well-ventilated area, away from ignition sources.

-

Process Safety : The primary hazard is the highly exothermic nature of the reaction. A failure in the cooling system could lead to a rapid temperature increase, boiling of the reactants, and a potential runaway reaction. Ensure the cooling system is robust and that the addition of methylamine can be stopped immediately if necessary.

Conclusion

The synthesis of this compound from methacrylic anhydride and methylamine is a straightforward yet sensitive process. Success is predicated on rigorous control of reaction temperature and stoichiometry under anhydrous conditions. By adhering to the protocols and safety guidelines outlined in this guide, researchers can reliably produce high-purity NMMA suitable for a wide range of applications in polymer science and material development.

References

- Process for preparing n-methyl(meth)acrylamide. (2020). Google Patents.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methacrylic anhydride. Retrieved from [Link]

- Koparir, M., Orek, C., & Sarac, H. (2014). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of Chemistry, 2014, 1-6.

- Derkaoui, S., & Belbachir, M. (2019). A new approach to synthesis methacrylic monomers n-alkylmethacrylamide using an ecologic and friendly catalyst maghnite h+. Journal of Fundamental and Applied Sciences, 11(1), 132-145.

-

ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methacrylamide. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

- Ssuchy, M., et al. (n.d.). Multicatalytic Transformation of (Meth)acrylic Acids; a One-Pot Approach to Biobased Poly(meth)

-

National Center for Biotechnology Information. (n.d.). Methylacrylamide. PubChem Compound Database. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-(HYDROXYMETHYL)ACRYLAMIDE. Retrieved from [Link]

- Google Patents. (1994). US5302754A - Purification process of methacrylamide.

-

Wikipedia. (n.d.). Methacrylic anhydride. Retrieved from [Link]

- Singhsa, P., Manuspiyab, H., & Narain, R. (2016). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 7(35), 5469-5481.

-

Wentzel Lab. (2020, April 14). Anhydride reacting with amine to synthesize an acid and amide [Video]. YouTube. Retrieved from [Link]

- Uzluk, E. A., et al. (2010). Poly (Methyl Methacrylate-co-Maleic Anhydride-co-N-Isopropylacrylamide): Synthesis, Characterization and Antimicrobial Activity. International Review of Biophysical Chemistry (IREBIC), 1(4), 183-190.

-

Wikipedia. (n.d.). Methacrylamide. Retrieved from [Link]

- Google Patents. (n.d.). CN103145578B - Preparation and purification method of methacrylamide.

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. N-METHYL METHACRYLAMIDE | 3887-02-3 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. EP3652150A1 - Process for preparing n-methyl(meth)acrylamide - Google Patents [patents.google.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. This compound | C5H9NO | CID 77495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.fi [fishersci.fi]

- 8. trc-corp.com [trc-corp.com]

- 9. Methacrylic anhydride - Wikipedia [en.wikipedia.org]

- 10. chemos.de [chemos.de]

- 11. tcichemicals.com [tcichemicals.com]

Spectroscopic Fingerprinting of N-Methylmethacrylamide: A Comprehensive Technical Guide

Abstract

N-Methylmethacrylamide (NMMA), a key monomer in polymer synthesis and various chemical applications, demands precise analytical characterization to ensure purity, consistency, and to understand its reactivity. This in-depth technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles, detailed experimental protocols, and interpretation strategies. Our approach emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of the molecule's spectroscopic signature.

Introduction: The Molecular Blueprint of this compound

This compound (IUPAC Name: N,2-dimethylprop-2-enamide) is a vinyl monomer possessing both an amide functionality and a terminal double bond, making it a valuable building block for a diverse range of polymers.[1] Its molecular structure dictates its chemical and physical properties, and consequently, its performance in various applications. A thorough spectroscopic analysis is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical reactions.

This guide will systematically dissect the spectroscopic data of NMMA, providing a detailed roadmap for its characterization. We will explore how each technique provides a unique piece of the structural puzzle, culminating in a complete and unambiguous identification of the molecule.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can map out the proton (¹H) and carbon (¹³C) skeletons of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its ability to dissolve a wide range of compounds and its single, well-defined residual solvent peak.

Expected ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0 - 6.5 | br s | 1H | N-H |

| ~5.7 | s | 1H | =CH₂ (vinyl) |

| ~5.3 | s | 1H | =CH₂ (vinyl) |

| ~2.8 | d | 3H | N-CH₃ |

| ~1.9 | s | 3H | C-CH₃ |

Interpretation and Rationale:

-

N-H Proton: The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable depending on concentration and solvent.

-

Vinyl Protons (=CH₂): The two vinyl protons are diastereotopic and are expected to appear as two distinct singlets in the olefinic region of the spectrum.

-

N-Methyl Protons (N-CH₃): The protons of the N-methyl group are expected to appear as a doublet due to coupling with the N-H proton. The coupling constant (J-value) would typically be around 5 Hz.

-

C-Methyl Protons (C-CH₃): The protons of the methyl group attached to the double bond will appear as a singlet, as there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide carbonyl) |

| ~140 | =C(CH₃)₂ |

| ~120 | =CH₂ |

| ~26 | N-CH₃ |

| ~18 | C-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and appears at the lowest field (highest ppm value).

-

Olefinic Carbons (=C and =CH₂): The two sp² hybridized carbons of the vinyl group will appear in the olefinic region. The quaternary carbon will be at a lower field than the methylene carbon.

-

Aliphatic Carbons (N-CH₃ and C-CH₃): The sp³ hybridized methyl carbons will appear at the highest field (lowest ppm values). The N-methyl carbon will be slightly more deshielded than the C-methyl carbon due to the electronegativity of the nitrogen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled.

-

Number of scans: 512-1024 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound will be dominated by characteristic absorptions of the amide and alkene functionalities.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (Amide I band) |

| ~1620 | Medium | C=C stretch |

| ~1550 | Medium | N-H bend (Amide II band) |

Interpretation and Rationale:

-

N-H Stretch: The peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.

-

C-H Stretches: The absorption above 3000 cm⁻¹ is indicative of sp² C-H bonds (vinyl), while the absorption below 3000 cm⁻¹ corresponds to sp³ C-H bonds (methyl groups).

-

Amide I Band (C=O Stretch): This is typically the most intense band in the spectrum of an amide and appears around 1660 cm⁻¹.

-

C=C Stretch: The carbon-carbon double bond stretch of the vinyl group is expected in the 1620 cm⁻¹ region.

-

Amide II Band (N-H Bend): This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: Collect the spectrum and perform a background subtraction.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound (C₅H₉NO), the expected exact mass is 99.0684 g/mol .[1]

Expected Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion Peak (M⁺): A peak at m/z = 99 corresponding to the intact molecule.

-

Major Fragment Ions:

-

m/z = 84: Loss of a methyl radical (•CH₃).

-

m/z = 69: Loss of an amino radical (•NH₂).

-

m/z = 58: McLafferty rearrangement, loss of an alkene.

-

m/z = 41: Allylic cation [C₃H₅]⁺.

-

Proposed Fragmentation Pathway

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Thermal Properties of Poly(N-Methylmethacrylamide)

Abstract

Poly(this compound) (PNMMA) is a polymer of significant interest due to its unique chemical structure, which suggests potential applications in fields ranging from biomaterials to specialty engineering plastics. A thorough understanding of its thermal properties is paramount for its processing, performance, and long-term stability in various applications. This technical guide provides a comprehensive overview of the thermal characteristics of PNMMA, addressing key parameters such as glass transition temperature (Tg), thermal decomposition, and the influence of synthesis methods on these properties. Due to the limited direct literature on PNMMA homopolymer, this guide establishes a predictive framework by drawing comparisons with structurally analogous and well-characterized polymers, namely poly(methyl methacrylate) (PMMA) and other substituted poly(methacrylamides). Furthermore, this document details the essential experimental protocols for accurately characterizing the thermal behavior of PNMMA, empowering researchers and drug development professionals with the foundational knowledge and practical methodologies required for their work.

Introduction to Poly(this compound)

Poly(this compound) belongs to the family of acrylic polymers, characterized by a repeating unit derived from the this compound monomer. Its structure, featuring a methyl group on the amide nitrogen, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance that is expected to significantly influence its macroscopic thermal properties. While extensive research exists for related polymers like poly(methyl methacrylate) (PMMA), which is known for its optical clarity and rigidity, and poly(N-isopropylacrylamide) (PNIPAM), famous for its thermoresponsive behavior in aqueous solutions, PNMMA remains a comparatively less explored material.[1][2][3] This guide aims to bridge this knowledge gap by providing a detailed theoretical and experimental framework for understanding the thermal characteristics of PNMMA.

Theoretical Framework: Key Thermal Properties of Polymers

The thermal behavior of a polymer is dictated by the molecular motions of its constituent chains. Two primary thermal transitions are of fundamental importance:

-

Glass Transition Temperature (Tg): The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. The Tg is not a true phase transition but rather a kinetic one, and it is a critical parameter for defining the upper service temperature of an amorphous polymer. For atactic PMMA, a close structural analog, the Tg is approximately 105 °C.[2] The Tg of commercial grades of PMMA can range from 85 to 165 °C, a breadth attributed to variations in composition, such as the inclusion of other co-monomers.[2]

-

Thermal Decomposition: At elevated temperatures, polymer chains begin to break down through various chemical reactions, including chain scission, depolymerization, and the evolution of volatile products. The thermal stability of a polymer is typically assessed by thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature. The thermal degradation of PMMA is known to occur in multiple steps, with initial degradation of thermally weaker bonds followed by random chain scission at higher temperatures.[4]

Comparative Analysis: Predicting the Thermal Properties of PNMMA

In the absence of extensive direct data for PNMMA, we can infer its likely thermal behavior by examining its structural relatives.

Glass Transition Temperature (Tg)

The Tg of a polymer is influenced by several factors, including chain flexibility, intermolecular forces, and steric hindrance.

-

Chain Flexibility: The presence of the N-methyl group in PNMMA introduces a degree of steric hindrance that is expected to restrict segmental motion of the polymer backbone, likely resulting in a higher Tg compared to more flexible polymers.

-

Intermolecular Forces: The amide group in PNMMA is capable of forming hydrogen bonds, which will increase the intermolecular forces and further restrict chain mobility, contributing to a higher Tg.

-

Comparison with PMMA: PMMA has a Tg of around 105 °C.[2] The replacement of the ester oxygen in PMMA with a nitrogen atom in PNMMA introduces hydrogen bonding capabilities, which would suggest a higher Tg for PNMMA. However, the exact positioning and interactions of the methyl groups will play a crucial role.

Thermal Stability

The thermal stability of PNMMA is anticipated to be comparable to or slightly different from that of other methacrylic polymers. The degradation of poly(methacrylamides) can be complex, involving side-group reactions and main-chain scission. For instance, the thermal decomposition of polyacrylamide (a related polymer) produces a variety of products, including amides, imides, and nitriles.[5] The thermal decomposition of PMMA has been shown to occur in two main stages, with the first step occurring between 180-350 °C and the second between 350-400 °C for heating rates above 3.7 °C/min.[4] It is plausible that PNMMA will exhibit a multi-stage degradation profile as well.

Data Summary of Analogous Polymers

| Polymer | Glass Transition Temperature (Tg) | Key Thermal Characteristics |

| Poly(methyl methacrylate) (PMMA) | ~105 °C[2] | Amorphous, transparent thermoplastic with good thermal stability. |

| Poly(n-butyl methacrylate) (PnBMA) | ~20-30 °C[6] | Softer and more flexible than PMMA due to the longer alkyl chain. |

| Poly(N,N-dimethylacrylamide) | 89 °C | A water-soluble polymer with a lower Tg than PMMA. |

| Poly(acrylamide) | 165 °C | High Tg due to strong hydrogen bonding between amide groups. |

This table summarizes literature values for comparison and to provide context for the expected properties of Poly(this compound).

The Influence of Synthesis on Thermal Properties

The method of polymerization has a profound impact on the molecular weight, molecular weight distribution, and tacticity of the resulting polymer, all of which influence its thermal properties.

-

Free Radical Polymerization: This is a common method for synthesizing acrylic polymers.[1] The choice of initiator and reaction conditions can affect the molecular weight and branching of the polymer chains, which in turn will affect the Tg. Higher molecular weight polymers generally exhibit higher Tg values.

-

Solution Polymerization: The solvent used during polymerization can influence chain conformation and interactions, potentially affecting the final thermal properties.[7] For instance, the synthesis of PMMA nanocomposites in different solvents has been shown to alter their thermal stability.[8]

Logical Relationship Diagram: Synthesis to Properties

Caption: Influence of synthesis parameters on polymer characteristics and thermal properties.

Experimental Characterization of Thermal Properties

Accurate determination of the thermal properties of PNMMA requires standardized experimental techniques. The following protocols are provided as a guide for researchers.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature or time.[9] It is the primary method for determining the Tg of amorphous polymers.

Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the dry PNMMA sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature approximately 50 °C above the expected Tg at a rate of 10 °C/min under a nitrogen atmosphere. This step is crucial to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

-

Second Heating Scan: Heat the sample again at a rate of 10 °C/min through the glass transition region. The Tg is determined from this second heating scan.

-

-

Data Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve.

Experimental Workflow: DSC

Caption: Workflow for determining the glass transition temperature using DSC.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition kinetics.[10]

Experimental Protocol

-

Sample Preparation: Place approximately 5-10 mg of the PNMMA sample into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen to study thermal decomposition, or air to study oxidative degradation).[3]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined include:

-

Onset of Decomposition: The temperature at which significant weight loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The amount of material remaining at the end of the experiment.

-

Experimental Workflow: TGA

Caption: Workflow for assessing thermal stability using TGA.

Conclusion

The thermal properties of poly(this compound) are of critical importance for its potential applications. While direct experimental data for this specific homopolymer is not abundant in the current literature, a robust understanding of its expected behavior can be formulated through a comparative analysis with structurally similar polymers. This guide has provided a theoretical framework for predicting the thermal characteristics of PNMMA, emphasizing the likely influence of its unique chemical structure on its glass transition temperature and thermal stability. Furthermore, detailed experimental protocols for DSC and TGA have been presented to enable researchers to accurately characterize these properties. As research into PNMMA continues, the generation of empirical data will be essential to validate and refine the predictive models outlined herein, ultimately paving the way for the informed design and application of this promising polymer.

References

-

Thermal decomposition of acrylamide from polyacrylamide - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - MDPI. (2024, June 2). Retrieved January 20, 2026, from [Link]

-

The differential scanning calorimeter thermograms of poly(methyl methacrylate) (PMMA) powder and PMMA specimen. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Poly(methyl methacrylate) - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Differential scanning calorimetry (DSC) thermograms of poly(St-co-MMA)... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Thermal Properties of Poly (Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Obtained by in situ Photopolymerization - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014, December 4). Retrieved January 20, 2026, from [Link]

-

Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

High Glass Transition Temperatures of Poly(methyl methacrylate) Prepared by Free Radical Initiators | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites - e-Publications@Marquette. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) - PubMed. (2019, June 5). Retrieved January 20, 2026, from [Link]

-

TGA a curve of the Poly(methacrylamide) PMAM in air. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis and Characteristics of Poly(methacrylic acid-co-N-isopropylacrylamide) Thermosensitive Composite Hollow Latex Particles and Their Application as Drug Carriers - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Dynamic Behavior of Poly(N‑isopropylmethacrylamide) in Neat Water and in Water/Methanol Mixtures - mediaTUM. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) - ResearchGate. (2019, June 5). Retrieved January 20, 2026, from [Link]

-

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization - PMC - NIH. (2023, December 12). Retrieved January 20, 2026, from [Link]

-

thermal-degradation-analysis-of-polymeric-materials-by-cssskukisb.pdf - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thermal decomposition behavior and mechanism study of cationic polyacrylamide | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization - MDPI. (2023, December 12). Retrieved January 20, 2026, from [Link]

-

Low-Temperature Differential Scanning Calorimetry of Polysiloxanes - DTIC. (n.d.). Retrieved January 20, 2026, from [Link]

-